Ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is an organic compound belonging to the benzothiophene family. This compound is characterized by its unique structure, which includes a tetrahydrobenzothiophene core with an ethyl ester and a propanoylamino group. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and suitable precursors.
Introduction of the Propanoylamino Group: This step involves the acylation of the amine group on the benzothiophene ring using propanoyl chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The propanoylamino group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
- Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Comparison:
- Ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the specific length and structure of its propanoylamino group, which can influence its binding affinity and specificity towards biological targets.
- Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a shorter acyl group, potentially altering its pharmacokinetic properties.
- Ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a longer acyl chain, which may affect its solubility and membrane permeability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as benzothiophenes. The synthesis typically involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with propanoyl chloride under basic conditions. This reaction is crucial for introducing the propanoylamino group which is essential for its biological activity.
Pharmacological Properties
- Analgesic Activity : Research has demonstrated that derivatives of benzothiophene compounds exhibit significant analgesic effects. For instance, studies using the “hot plate” method on mice indicated that certain derivatives possess analgesic properties that surpass those of traditional analgesics like metamizole .
- Anti-inflammatory Effects : Compounds similar to this compound have shown promising anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Antimicrobial Activity : Some studies have indicated that benzothiophene derivatives exhibit antimicrobial properties against various pathogens. The presence of the thiophene ring is believed to contribute to this activity by interacting with microbial cell membranes .
Case Studies and Research Findings
A study published in Chemistry of Iminofurans highlighted the synthesis of various benzothiophene derivatives and their biological evaluations. The findings suggested that these compounds could serve as potential leads for developing new analgesics and anti-inflammatory agents .
Compound | Biological Activity | Reference |
---|---|---|
This compound | Analgesic | |
Similar Benzothiophene Derivative | Anti-inflammatory | |
Benzothiophene Derivative | Antimicrobial |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many studies suggest that these compounds inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Some benzothiophene derivatives may act as modulators of specific receptors involved in pain perception and inflammation.
Properties
IUPAC Name |
ethyl 2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-3-11(16)15-13-12(14(17)18-4-2)9-7-5-6-8-10(9)19-13/h3-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWZPXQZUYYQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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